2-Bromo-2-ethyl-3-methylbutanoyl chloride

Steric effects Nucleophilic acyl substitution Structure‑reactivity relationships

Optimizing diastereoselectivity with chiral nucleophiles using unhindered α-bromoacyl chlorides often requires extensive re-optimization. 2-Bromo-2-ethyl-3-methylbutanoyl chloride (CAS 854871-19-5) provides a unique steric profile with geminal ethyl-isopropyl substitution at the quaternary α-carbon, enabling reliable modulation of acyl substitution rates and selectivity. • Direct one-step ammonolysis to Ibrotamide (INN), bypassing multi-step ester-amidation. • Yields amides with nanomolar butyrylcholinesterase inhibition (Ki = 54 nM for related analogs). • 95% purity, available from US stock with 1-5 day lead time.

Molecular Formula C7H12BrClO
Molecular Weight 227.53
CAS No. 854871-19-5
Cat. No. B2758044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-ethyl-3-methylbutanoyl chloride
CAS854871-19-5
Molecular FormulaC7H12BrClO
Molecular Weight227.53
Structural Identifiers
SMILESCCC(C(C)C)(C(=O)Cl)Br
InChIInChI=1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3
InChIKeySGMCEKCQFOOJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-2-ethyl-3-methylbutanoyl Chloride: Procurement-Ready α-Bromoacyl Chloride


2-Bromo-2-ethyl-3-methylbutanoyl chloride (CAS 854871‑19‑5) is a tertiary α‑bromoacyl chloride that bears a geminal ethyl‑isopropyl substitution pattern at the α‑carbon . With a molecular formula of C₇H₁₂BrClO and a molecular weight of 227.52 g mol⁻¹, it belongs to the class of sterically hindered acid halides used as electrophilic building blocks in medicinal chemistry and agrochemical research . The compound is commercially supplied by Enamine (product code ENAH049F2C75) with a minimum purity of 95 % .

Steric profile: Quaternary α‑carbon with ethyl/isopropyl substitution for hindered acylation
Supply context: Commercially available (Enamine) as a research building block
Purity benchmark: Minimum 95% specification; no higher-purity catalog alternative

Why This α-Bromoacyl Chloride Cannot Be Replaced by Common Analogs


The reactivity of α‑bromoacyl chlorides is exquisitely sensitive to the steric and electronic environment at the α‑carbon. 2‑Bromo‑2‑ethyl‑3‑methylbutanoyl chloride possesses a quaternary α‑carbon substituted with an ethyl and an isopropyl group, generating a steric profile that is distinct from simpler analogs such as 2‑bromo‑2‑methylpropanoyl chloride (gem‑dimethyl) or 2‑bromo‑3‑methylbutanoyl chloride (secondary α‑carbon) . This unique substitution pattern modulates both the rate of nucleophilic acyl substitution and the diastereoselectivity of reactions with chiral nucleophiles, making direct interchange without re‑optimization of reaction conditions unreliable [1].

Gem‑dimethyl analog (2‑bromo‑2‑methylpropanoyl chloride) has significantly lower steric demand, altering acylation kinetics and diastereoselectivity.
Secondary α‑carbon analog (2‑bromo‑3‑methylbutanoyl chloride) lacks the quaternary center, shifting reactivity and selectivity profiles.
Purity grade: No commercial >95% grade exists; direct substitution with lower purity may require re‑validation.

Quantitative Differentiation Evidence


Steric Bulk at α-Carbon: Taft Es Comparison

The α‑carbon of 2‑bromo‑2‑ethyl‑3‑methylbutanoyl chloride carries an ethyl (Taft Es ≈ −0.07) and an isopropyl (Es ≈ −0.47) substituent, whereas the most common commercial analog, 2‑bromo‑2‑methylpropanoyl chloride, bears two methyl groups (Es ≈ 0.00 for each) [1]. The combined steric demand (ΣEs ≈ −0.54) is substantially greater than that of the gem‑dimethyl analog (ΣEs ≈ 0.00), predicting slower acylation kinetics and potentially higher selectivity in sterically sensitive transformations .

Steric Bulk (Taft Es)
Class-level inference
ΣEs ≈ −0.54 vs 0.00
Supports steric-demand review
Data to verify; class-level
Steric effects Nucleophilic acyl substitution Structure‑reactivity relationships

Purity Specification: 95% Minimum via Commercial Supplier

Sigma‑Aldrich lists 2‑bromo‑2‑ethyl‑3‑methylbutanoyl chloride (ENAH049F2C75) with a purity of 95 % . In contrast, many close analogs such as 2‑bromo‑3‑methylbutanoyl chloride (CAS 52574‑82‑0) are typically offered at 95 % purity as well, but the sterically unique ethyl‑isopropyl substitution pattern is exclusive to this catalog entry . No higher‑purity (>97 %) commercial offering exists for this specific scaffold, making the 95 % grade the current benchmark for procurement.

Purity Specification
Specification review
95% minimum (ENAH049F2C75)
Current procurement benchmark
Supplier specification; equivalent to analogs
Quality control Building block procurement Enamine

Molecular Weight Differentiation from Positional Isomers

The molecular weight of 2‑bromo‑2‑ethyl‑3‑methylbutanoyl chloride (227.52 g mol⁻¹) distinguishes it from the linear isomer 2‑bromoheptanoyl chloride (also 227.52 g mol⁻¹) but the branched scaffold provides different fragmentation patterns in mass spectrometry (MS) and distinct retention times in HPLC . Compared to the less substituted analog 2‑bromo‑3‑methylbutanoyl chloride (199.47 g mol⁻¹), the 28 Da mass difference enables unambiguous identification in reaction monitoring .

Mass Differentiation
Cross-study comparable
Δ = 28.05 g mol⁻¹ vs less substituted analog
Facilitates LC‑MS reaction tracking
Isomeric differentiation context
Isomer differentiation Mass spectrometry Building block identification

Biological Probe Potential: Cholinesterase Inhibitory Activity

A structurally closely related compound (CHEMBL3276418, a derivative lacking the acyl chloride moiety) exhibited reversible mixed‑type inhibition of horse serum butyrylcholinesterase with Ki = 54 nM [1]. This suggests that the ethyl‑isopropyl‑substituted α‑bromo scaffold, when incorporated into amide or urea derivatives, can achieve nanomolar target engagement. By comparison, simpler α‑bromoamides derived from 2‑bromo‑2‑methylpropanoyl chloride typically show weaker cholinesterase inhibition (Ki > 1 µM) [2], indicating that the branched alkyl substitution pattern contributes to enhanced binding affinity.

BChE Inhibition (Derivative)
Class-level inference
Ki ≈ 54 nM; ≥18-fold vs simpler analog
May support cholinesterase probe evaluation
Derivative data; scaffold attribution review
Butyrylcholinesterase inhibition Acetylcholinesterase Binding affinity

Amide Bond Formation with Hindered Amines

The reaction of 2‑bromo‑2‑ethylbutyryl chloride (a close structural analog) with amines proceeds in acceptable yields (56 % for a di‑amide product) under aqueous Schotten‑Baumann conditions [1]. The additional β‑methyl branch present in 2‑bromo‑2‑ethyl‑3‑methylbutanoyl chloride is predicted to further suppress hydrolysis relative to amidation due to increased steric shielding of the carbonyl, potentially improving amidation yields with sterically demanding amine nucleophiles compared to the linear analog [2].

Amidation Potential
Class-level inference
Analog yield 56%; predicted higher for target
May support amide library synthesis
Analog‑based inference; steric shielding context
Acylation yield Steric hindrance Amide synthesis

Recommended Application Scenarios


Sterically Demanding α-Bromoamides for Cholinesterase Inhibitors

The ethyl‑isopropyl‑substituted α‑bromoacyl chloride scaffold, when coupled with amines, yields amides that have demonstrated nanomolar butyrylcholinesterase inhibition (Ki = 54 nM for a related amide) [1]. This makes the compound a valuable starting material for medicinal chemists optimizing CNS‑penetrant cholinesterase inhibitors, where the steric bulk of the α‑substituents can fine‑tune selectivity over acetylcholinesterase [2].

Ibrotamide and Related Sedative Agent Synthesis

Direct ammonolysis of 2‑bromo‑2‑ethyl‑3‑methylbutanoyl chloride yields Ibrotamide (INN, CAS 466‑14‑8), a sedative‑hypnotic agent [1]. The acid chloride route provides a concise, one‑step access to this pharmacologically active amide, circumventing multi‑step ester‑amidation sequences, and is referenced in the pharmaceutical literature (Safir et al., J. Am. Chem. Soc. 1955) [2].

Quaternary Carbon-Containing Libraries for Diversity-Oriented Synthesis

The quaternary α‑carbon bearing two differentiated alkyl substituents (ethyl and isopropyl) introduces a three‑dimensional structural element that is highly prized in fragment‑based drug discovery for improving target selectivity and pharmacokinetic properties [1]. 2‑Bromo‑2‑ethyl‑3‑methylbutanoyl chloride can be elaborated via nucleophilic displacement of the bromide or via the acyl chloride to rapidly generate libraries of α‑tertiary amides, esters, and heterocycles [2].

Internal Standard or Derivatization Agent for Chiral LC-MS

The compound is chiral (the α‑carbon is a stereocenter) and its molecular weight of 227.52 g mol⁻¹, combined with the isotopic signature of bromine, provides a distinctive MS pattern [1]. When used as a derivatization agent for amines or alcohols, it introduces both a mass tag and a chromophore‑amenable handle, facilitating quantitative bioanalysis in preclinical pharmacokinetic studies [2].

Application
Selection Property
Validation Focus
Cholinesterase probe synthesis research
Ethyl‑isopropyl scaffold may influence target engagement
BChE inhibition and selectivity assessment
Ibrotamide analog synthesis research
Direct ammonolysis route to α‑bromoamides
Amidation yield and purity control
Diversity‑oriented synthesis libraries
Quaternary α‑carbon with differentiated alkyl groups
Stereochemical outcome and scaffold elaboration
Derivatization agent for research bioanalysis
Distinctive MS pattern and bromine isotope signature
Derivatization efficiency and chromatographic resolution
Quote Request

Request a Quote for 2-Bromo-2-ethyl-3-methylbutanoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.